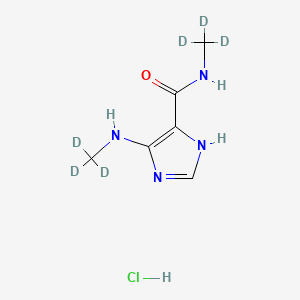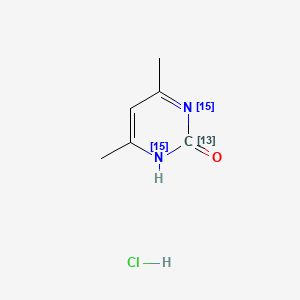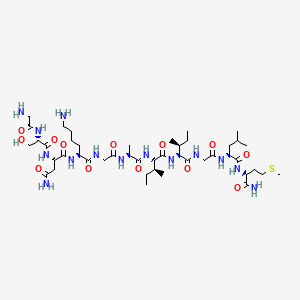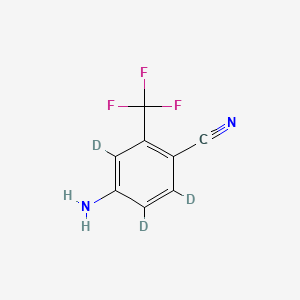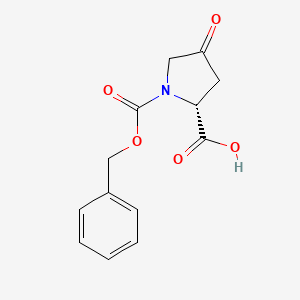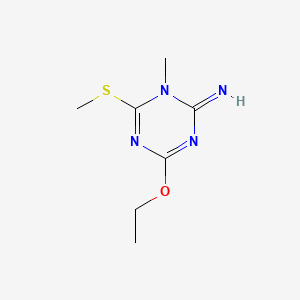
Fusidic Acid Acyl beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusidic Acid Acyl beta-D-Glucuronide is a metabolite of fusidic acid, a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. Fusidic acid is known for its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The glucuronide derivative is formed through the conjugation of fusidic acid with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fusidic Acid Acyl beta-D-Glucuronide involves the conjugation of fusidic acid with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of UDP-glucuronic acid as a co-substrate. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Fusidium coccineum to produce fusidic acid, followed by its extraction and purification. The purified fusidic acid is then subjected to glucuronidation using recombinant UGT enzymes in bioreactors designed to maintain optimal reaction conditions .
化学反応の分析
Types of Reactions: Fusidic Acid Acyl beta-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its metabolic stability and potential toxicity .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in aqueous environments, often catalyzed by esterases or under acidic or basic conditions.
Major Products:
Hydrolysis: The major product is fusidic acid and glucuronic acid.
Transacylation: The products include protein adducts formed by the covalent attachment of the acyl group to proteins.
科学的研究の応用
Fusidic Acid Acyl beta-D-Glucuronide has several applications in scientific research:
作用機序
Fusidic Acid Acyl beta-D-Glucuronide exerts its effects through the inhibition of bacterial protein synthesis. Fusidic acid, the parent compound, binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step of protein synthesis. This action effectively halts bacterial growth and replication . The glucuronide derivative, while primarily a metabolite for excretion, retains some of the antibacterial properties of fusidic acid .
類似化合物との比較
- Phenylacetic Acid Acyl Glucuronide
- Ibuprofen Acyl Glucuronide
- Diclofenac Acyl Glucuronide
Comparison: Fusidic Acid Acyl beta-D-Glucuronide is unique in its origin from a natural antibiotic and its specific action on EF-G. In contrast, other acyl glucuronides, such as those of phenylacetic acid, ibuprofen, and diclofenac, are derived from synthetic drugs and primarily studied for their potential toxicity and metabolic stability . The uniqueness of this compound lies in its dual role as both a therapeutic agent and a subject of metabolic studies .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O12/c1-17(2)9-8-10-20(33(46)49-34-29(43)27(41)28(42)30(48-34)32(44)45)26-22-15-24(40)31-35(5)13-12-23(39)18(3)21(35)11-14-36(31,6)37(22,7)16-25(26)47-19(4)38/h9,18,21-25,27-31,34,39-43H,8,10-16H2,1-7H3,(H,44,45)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,28-,29+,30-,31-,34-,35-,36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAPPWZUNXAAMF-JHNXOOIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
